molecular formula C9H16O2 B11920556 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one

1-(Tetrahydro-2H-pyran-4-yl)butan-2-one

Cat. No.: B11920556
M. Wt: 156.22 g/mol
InChI Key: JDARPYFVXLLTAE-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)butan-2-one is an organic compound with the molecular formula C9H16O2 It is a ketone derivative of tetrahydropyran, characterized by a tetrahydropyran ring attached to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with butanone in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group into an alcohol group, resulting in the formation of 1-(Tetrahydro-2H-pyran-4-yl)butanol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)butan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.

    Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups, leading to changes in biological activity. Detailed studies on its mechanism of action are ongoing to elucidate its full potential in various applications.

Comparison with Similar Compounds

    Tetrahydropyran: A related compound with a similar ring structure but lacking the butanone moiety.

    1-(Tetrahydro-2H-pyran-4-yl)ethanone: Another ketone derivative with a shorter carbon chain.

    4-Hydroxy-2-butanone: A compound with a similar functional group but different ring structure.

Uniqueness: 1-(Tetrahydro-2H-pyran-4-yl)butan-2-one is unique due to its combination of a tetrahydropyran ring and a butanone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(oxan-4-yl)butan-2-one

InChI

InChI=1S/C9H16O2/c1-2-9(10)7-8-3-5-11-6-4-8/h8H,2-7H2,1H3

InChI Key

JDARPYFVXLLTAE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1CCOCC1

Origin of Product

United States

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